
Application Notes and Protocols for Developing
a UM4118-Based Cancer Therapy Model

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: UM4118

Cat. No.: B15606672

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
UM4118 is a novel small molecule identified as a potent copper ionophore. It has demonstrated

significant preclinical activity in acute myeloid leukemia (AML), particularly in models harboring

mutations in the splicing factor 3b subunit 1 (SF3B1) gene.[1][2] UM4118 acts by inducing a

non-canonical, mitochondrial-based form of regulated cell death known as cuproptosis.[1][3]

This document provides detailed application notes and experimental protocols for researchers

interested in developing UM4118-based cancer therapy models, with a focus on AML.

Mechanism of Action: UM4118-Induced Cuproptosis
UM4118 functions as a copper ionophore, facilitating the transport of copper ions across

cellular membranes and into the mitochondrial matrix. This influx of copper disrupts

mitochondrial homeostasis, leading to cuproptosis. The key molecular events in UM4118-

induced cuproptosis are:

Copper Import: UM4118 binds to extracellular copper and transports it into the cell.
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Mitochondrial Copper Accumulation: The UM4118-copper complex facilitates the

accumulation of copper within the mitochondria.

Reduction of Cu2+ to Cu+: Ferredoxin 1 (FDX1), a mitochondrial reductase, reduces the less

toxic Cu2+ to the more toxic Cu+.

Lipoylated Protein Aggregation: The excess Cu+ directly binds to lipoylated components of

the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide S-acetyltransferase (DLAT).

This binding leads to the aggregation of these proteins and proteotoxic stress.

Fe-S Cluster Protein Destabilization: The accumulation of copper and aggregation of

lipoylated proteins leads to the loss of iron-sulfur (Fe-S) cluster proteins, further impairing

mitochondrial function.

Cell Death: The culmination of these events—proteotoxic stress, impaired mitochondrial

respiration, and loss of Fe-S cluster proteins—results in cuptoptotic cell death.

AML cells with mutations in SF3B1 exhibit a heightened sensitivity to UM4118.[1][2] This

vulnerability is attributed to the missplicing and downregulation of the mitochondrial iron-sulfur

cluster transporter ABCB7 in these cells, which exacerbates the iron-sulfur cluster deficiency

and enhances the lethal effects of copper overload.[1][2]

Quantitative Data: In Vitro Efficacy of UM4118
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

UM4118 in various AML cell lines, highlighting the increased sensitivity of SF3B1-mutated cells.

Cell Line Genotype
IC50 (nM) of
UM4118

Reference

K562 SF3B1 WT ~100 [1]

K562 SF3B1 K700E ~50 [1]

Primary AML SF3B1 WT Variable [1]

Primary AML SF3B1 Mutated Significantly Lower [1]
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Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay to Determine IC50 of UM4118

This protocol describes how to determine the concentration of UM4118 that inhibits the growth

of cancer cell lines by 50% (IC50) using a standard MTT assay.

Materials:

AML cell lines (e.g., K562 SF3B1 WT and K562 SF3B1 K700E)

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

UM4118 stock solution (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment and growth.

Prepare serial dilutions of UM4118 in complete culture medium. It is recommended to start

with a high concentration (e.g., 1 µM) and perform 2-fold or 3-fold dilutions. Include a

vehicle control (DMSO) at the same concentration as in the highest UM4118
concentration.
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Carefully remove the medium from the wells and add 100 µL of the medium containing the

different concentrations of UM4118 or the vehicle control.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of

formazan crystals in viable cells.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control and plot the results to determine the IC50 value using appropriate software (e.g.,

GraphPad Prism).

2. Western Blot Analysis of Cuproptosis Markers

This protocol is for detecting key protein markers of cuproptosis in cancer cells treated with

UM4118.

Materials:

AML cells

UM4118

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer
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PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against:

FDX1

LIAS

DLAT

A loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and treat with UM4118 at a concentration around the IC50 value and a vehicle

control for 24-48 hours.

Harvest the cells and lyse them in lysis buffer on ice.

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

Determine the protein concentration of each lysate using a protein quantification assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

In Vivo Protocol
3. Developing a Patient-Derived Xenograft (PDX) Model of AML to Evaluate UM4118 Efficacy

This protocol outlines the establishment of an AML PDX model and subsequent treatment with

UM4118. All animal experiments must be conducted in accordance with institutional guidelines

and approved by the appropriate animal care and use committee.

Materials:

Immunodeficient mice (e.g., NSG or NSG-SGM3)

Primary AML patient cells

Matrigel (optional)

UM4118 formulation for in vivo administration (e.g., in a solution of DMSO, PEG300, and

saline)

Calipers for tumor measurement (if applicable)

Flow cytometry antibodies for human CD45 and other relevant markers

Procedure:

Engraftment of Primary AML Cells:

Thaw cryopreserved primary AML patient cells according to an optimized protocol to

ensure high viability.[4]
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Resuspend the viable cells in a suitable medium (e.g., PBS or RPMI-1640), optionally

mixed with Matrigel.

Inject the cell suspension (typically 1-10 million cells) intravenously or subcutaneously

into immunodeficient mice.

Monitoring Engraftment:

Monitor the mice regularly for signs of disease progression (e.g., weight loss, lethargy).

For intravenous injections, periodically collect peripheral blood to monitor the

percentage of human CD45+ cells by flow cytometry. Engraftment is typically

considered successful when human CD45+ cells reach a certain percentage (e.g., >1%)

in the peripheral blood.

UM4118 Treatment:

Once engraftment is confirmed, randomize the mice into treatment and control groups.

Administer UM4118 or the vehicle control to the respective groups. The route of

administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will

need to be optimized based on pharmacokinetic and tolerability studies.

Efficacy Assessment:

Monitor tumor growth (for subcutaneous models) by caliper measurements.

Monitor the burden of leukemic cells in the peripheral blood, bone marrow, and spleen

by flow cytometry for human CD45+ cells.

Monitor the overall health and survival of the mice.

Pharmacodynamic Studies (Optional):

At the end of the study, tissues can be harvested to assess the levels of cuproptosis

markers by western blot or immunohistochemistry to confirm the on-target effect of

UM4118.
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Caption: UM4118-induced cuproptosis signaling pathway.
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Caption: Experimental workflow for UM4118-based cancer therapy model development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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